2-(2-ethoxyphenoxy)-N-methyl-N-(quinoxalin-2-ylmethyl)ethanamine acts as an antagonist at alpha-1 adrenergic receptors. [] Specifically, it exhibits selectivity for the alpha1A-adrenoceptor subtype, displaying a pharmacological profile consistent with the alpha1L-adrenoceptor in functional studies. [] This antagonistic action suggests its potential in modulating adrenergic signaling pathways, making it a valuable tool for investigating physiological processes and disease models involving these receptors.
Investigating Alpha-1 Adrenoceptor Pharmacology: 2-(2-Ethoxyphenoxy)-N-methyl-N-(quinoxalin-2-ylmethyl)ethanamine serves as a pharmacological tool for studying alpha-1 adrenergic receptors. [] Researchers use it to characterize receptor subtypes, determine binding affinities, and investigate the functional consequences of receptor activation or blockade in various cellular systems. []
Understanding Receptor Subtype Selectivity: Studies utilizing 2-(2-ethoxyphenoxy)-N-methyl-N-(quinoxalin-2-ylmethyl)ethanamine have helped elucidate the pharmacological differences between alpha-1 adrenoceptor subtypes, particularly the alpha1A and alpha1L subtypes. [] This understanding is crucial for developing drugs with improved selectivity and reduced side effects.
CAS No.: 1199796-29-6
CAS No.: 53111-25-4
CAS No.: 142-17-6
CAS No.:
CAS No.:
CAS No.: 50657-19-7